molecular formula C10H6N2OS B049849 Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde CAS No. 114095-04-4

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

Cat. No. B049849
M. Wt: 202.23 g/mol
InChI Key: AYWXAXVILRRBCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efficient synthesis methods of imidazo[2,1-b][1,3]benzothiazole compounds have been developed, utilizing solvent-free conditions and multicomponent reactions. For instance, a novel synthesis approach described by Adib et al. (2008) utilizes a multicomponent reaction between 2-aminobenzothiazoles or 2-aminobenzimidazole, benzaldehydes, and imidazoline-2,4,5-trione under solvent-free conditions, highlighting the efficiency and eco-friendliness of the process (Adib et al., 2008). Additionally, Rassokhina et al. (2017) have developed a method for synthesizing functionalized imidazo[2,1-b]thiazoles using copper-catalyzed A3-coupling, which further exemplifies the versatility in synthetic methodologies for these compounds (Rassokhina et al., 2017).

Molecular Structure Analysis

The molecular and crystal structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been extensively studied. Banu et al. (2010) reported on the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, providing detailed insights into the compound's spatial arrangement and stabilizing interactions (Banu et al., 2010).

Chemical Reactions and Properties

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehydes are key intermediates in various chemical reactions, offering a platform for the development of novel compounds with diverse biological and chemical properties. Balwe et al. (2016) discovered an unprecedented formation of benzo[d]imidazo[2,1-b]thiazole under iron-catalyzed conditions, showcasing the compound's reactivity and potential for novel transformations (Balwe & Jeong, 2016).

Scientific Research Applications

Catalyst-Free Synthesis of Heterocyclic Compounds

  • Field : Organic Chemistry
  • Application : A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole in green media was developed .
  • Method : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
  • Results : This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Antimycobacterial Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives were designed and synthesized as potential antimycobacterial agents .
  • Method : Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .
  • Results : The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed .

Anxiolytic Agents

  • Field : Pharmacology
  • Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytic agents .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Anticancer Agents

  • Field : Oncology
  • Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as powerful anticancer agents . A new series of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea, benzothiazole and 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and tested for in vitro anticancer activity on various cancer cell lines .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

PET Imaging Probes

  • Field : Medical Imaging
  • Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Kinase Inhibitors

  • Field : Biochemistry
  • Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as kinase inhibitors .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXAXVILRRBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402374
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

CAS RN

114095-04-4
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of imidazo[2,1-b]-benzthiazole-2-methanol (2.04 g, 10 mmol) in methylene chloride (200 ml), activated MnO2 (15 g, excess) was added. The reaction mixture was stirred at room temperature for 24 h and filtered through a pad of celite. The reaction mixture was concentrated and the product was purified by silica gel column chromatography by eluting it with 75% ethyl acetate; hexane. Brown solid; Yield: 800 mg, 40%; M+H 203.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One

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